1-(Cyclobutylmethyl)piperidine-4-carbaldehyde
Description
1-(Cyclobutylmethyl)piperidine-4-carbaldehyde is a piperidine derivative featuring a cyclobutylmethyl substituent at the nitrogen atom and an aldehyde functional group at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to the reactive aldehyde moiety, which enables further derivatization (e.g., condensation reactions, imine formation).
Properties
IUPAC Name |
1-(cyclobutylmethyl)piperidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-9-11-4-6-12(7-5-11)8-10-2-1-3-10/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQTUUSLTYCPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488832-78-5 | |
| Record name | 1-(cyclobutylmethyl)piperidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced via alkylation reactions, where a cyclobutylmethyl halide reacts with the piperidine ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
1-(Cyclobutylmethyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups using appropriate reagents.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of imines or Schiff bases with amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathways.
Scientific Research Applications
1-(Cyclobutylmethyl)piperidine-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the piperidine ring can interact with various binding sites, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key analogs and their distinguishing features:
Substituent Effects on Reactivity and Stability
- Cyclobutylmethyl vs. Cyclopropylmethyl (Aldehyde Analogs): The cyclobutyl group in the target compound provides less ring strain than the cyclopropyl group in 1-(Cyclopropylmethyl)piperidine-4-carbaldehyde . The cyclobutylmethyl analog may exhibit better thermal stability in synthetic workflows.
Aldehyde vs. Amine/Carboxylic Acid Derivatives:
The aldehyde group in the target compound is more electrophilic than the carboxylic acid in 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid or the amine in 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride . This makes it suitable for Schiff base formation or as a precursor to heterocycles. In contrast, the dihydrochloride salt of the amine derivative offers improved aqueous solubility, favoring biological assays.- Electronic Effects of Substituents: The dimethylaminoethyl group in 1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde introduces strong electron-donating effects, which may stabilize the aldehyde via resonance. However, this could also reduce electrophilicity compared to the cyclobutylmethyl analog .
Biological Activity
1-(Cyclobutylmethyl)piperidine-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES Notation : C1CC(C1)CN2CCC(CC2)C=O
- InChI Key : CHQTUUSLTYCPCD-UHFFFAOYSA-N
The structure features a piperidine ring with a cyclobutylmethyl substituent and an aldehyde functional group, which may influence its biological interactions.
The biological activity of 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde likely involves its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine moiety suggests potential activity as a ligand for neurotransmitter receptors, which may mediate effects on central nervous system functions.
Biological Activity Overview
Research indicates that compounds in the piperidine series exhibit a range of biological activities, including:
- Antimicrobial Effects : Some studies have shown that derivatives of piperidine can possess significant antimicrobial properties, indicating potential applications in treating infections.
- Neuropharmacological Effects : The structural characteristics suggest possible interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.
- Anticancer Activity : Research into similar piperidine derivatives has revealed anticancer properties, warranting further investigation into 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde's efficacy against various cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde, it is helpful to compare it with other piperidine derivatives:
These comparisons indicate that while 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde shares structural similarities with other active compounds, its unique substituents may confer distinct biological activities.
Future Directions
Further research is necessary to elucidate the specific mechanisms by which 1-(Cyclobutylmethyl)piperidine-4-carbaldehyde exerts its biological effects. Potential areas for exploration include:
- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity to optimize therapeutic properties.
- Clinical Trials : If preclinical studies yield promising results, advancing toward clinical trials could establish its safety and efficacy in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
